molecular formula C8H5N3O3 B1601238 3-Nitro-1,8-naphthyridin-2-ol CAS No. 5174-89-0

3-Nitro-1,8-naphthyridin-2-ol

Cat. No. B1601238
CAS RN: 5174-89-0
M. Wt: 191.14 g/mol
InChI Key: ADOMGZKZEWMHEI-UHFFFAOYSA-N
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Description

3-Nitro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.15 . The compound is also known by its IUPAC name, 3-nitro [1,8]naphthyridin-2-ol .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been achieved through various methods. One approach involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .


Molecular Structure Analysis

The InChI code for 3-Nitro-1,8-naphthyridin-2-ol is 1S/C8H5N3O3/c12-8-6 (11 (13)14)4-5-2-1-3-9-7 (5)10-8/h1-4H, (H,9,10,12) .


Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition– ring expansion with rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-1,8-naphthyridin-2-ol include a molecular weight of 191.15 and a molecular formula of C8H5N3O3 .

Scientific Research Applications

  • Detection of Nitroaromatic Compounds : A study utilized 1,8-naphthyridine-based sensors for the efficient detection of various nitroaromatic compounds, including picric acid. These sensors, which include derivatives of 3-Nitro-1,8-naphthyridin-2-ol, demonstrated very low detection limits and high efficiency, especially in aqueous media, making them valuable for sensitive and environmentally friendly detection methodologies (Chahal & Sankar, 2015).

  • Chemical Synthesis and Reactions : Another research focused on the methylamination of 3-Nitro-1,8-naphthyridines with liquid methylamine and potassium permanganate, exploring the resultant compounds and intermediary products. This study contributes to the understanding of chemical reactions and molecular interactions involving 3-Nitro-1,8-naphthyridin-2-ol derivatives (Woźniak, Grzegożek, & Suryło, 1997).

  • Fe-Organic Complexation in Seawater : A study used a derivative of 3-Nitro-1,8-naphthyridin-2-ol, namely 1-nitroso-2-napthol, to study iron speciation and kinetic interaction with organic ligands in seawater. This research is significant for understanding metal speciation and bioavailability in marine environments (Witter & Luther, 1998).

  • Detection and Analysis of Metal Ions : In a study focusing on colorimetric determination, 1-nitroso-2-naphthol was used for the sensitive detection of various metal ions, including iron and copper, in water samples. This research highlights the potential of 3-Nitro-1,8-naphthyridin-2-ol derivatives in analytical chemistry and environmental monitoring (Yun & Choi, 2000).

  • Magnetic and Photophysical Properties : Another study synthesized organotin compounds derived from Schiff bases, including derivatives of 3-Nitro-1,8-naphthyridin-2-ol, for use in organic light-emitting diodes. This research provides insights into the photophysical properties of these compounds and their potential applications in electronic devices (García-López et al., 2014).

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The potential application of these drugs in neuro-inflammation is suggested, supporting further investigations of the effects of compounds in the therapy of MS, particularly on the aspects regarding activation and inflammation .

properties

IUPAC Name

3-nitro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-5-2-1-3-9-7(5)10-8/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMGZKZEWMHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486343
Record name 3-Nitro-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1,8-naphthyridin-2-ol

CAS RN

5174-89-0
Record name 3-Nitro-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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